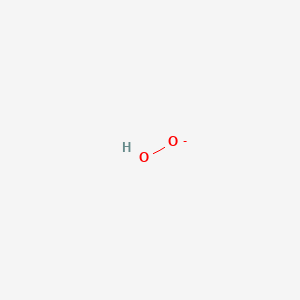
Hydrogenperoxide(1-)
Cat. No. B8580321
Key on ui cas rn:
14691-59-9
M. Wt: 33.007 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04895817
Procedure details


A portion of the beads produced (20 g) were swelled in 60 ml of a solution of dichloromethane and methanol (equal volume ratios) and 80 g of peracetic acid solution obtained from 31% hydroperoxide and acetic anhydride, were added drop by drop with cooling and the reaction was continued for 4 hours at room temperature in order to oxidize triphenylphosphine units. The beads containing triphenylphosphine oxide units were dipped into 100 ml of monochlorobenzene containing 10 g of oxalic chloride and the solution was stirred for 5 hours at room temperature so as to convert triphenylphosphine oxide units into triphenylphosphine dichloride units. The beads were washed with dichloromethane (CH2Cl2) completely and dried. Yield of the beads was 24.9 g. The beads produced contained pendant diphenylphosphine dichloride groups and had the structural formula: ##STR9##

Name
peracetic acid
Quantity
80 g
Type
reactant
Reaction Step Two


[Compound]
Name
solution
Quantity
60 mL
Type
solvent
Reaction Step Four

Name
Yield
31%

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2]Cl.[C:4]([O:7][OH:8])(=[O:6])[CH3:5].[CH3:9][OH:10]>>[O-:7][OH:8].[C:9]([O:7][C:4](=[O:6])[CH3:5])(=[O:10])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
peracetic acid
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of the beads produced (20 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 31% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04895817
Procedure details


A portion of the beads produced (20 g) were swelled in 60 ml of a solution of dichloromethane and methanol (equal volume ratios) and 80 g of peracetic acid solution obtained from 31% hydroperoxide and acetic anhydride, were added drop by drop with cooling and the reaction was continued for 4 hours at room temperature in order to oxidize triphenylphosphine units. The beads containing triphenylphosphine oxide units were dipped into 100 ml of monochlorobenzene containing 10 g of oxalic chloride and the solution was stirred for 5 hours at room temperature so as to convert triphenylphosphine oxide units into triphenylphosphine dichloride units. The beads were washed with dichloromethane (CH2Cl2) completely and dried. Yield of the beads was 24.9 g. The beads produced contained pendant diphenylphosphine dichloride groups and had the structural formula: ##STR9##

Name
peracetic acid
Quantity
80 g
Type
reactant
Reaction Step Two


[Compound]
Name
solution
Quantity
60 mL
Type
solvent
Reaction Step Four

Name
Yield
31%

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2]Cl.[C:4]([O:7][OH:8])(=[O:6])[CH3:5].[CH3:9][OH:10]>>[O-:7][OH:8].[C:9]([O:7][C:4](=[O:6])[CH3:5])(=[O:10])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
peracetic acid
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of the beads produced (20 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 31% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
